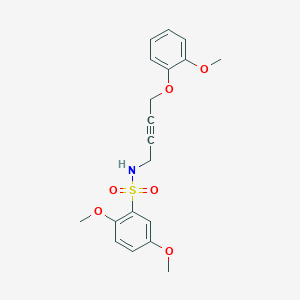

2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-23-15-10-11-18(25-3)19(14-15)27(21,22)20-12-6-7-13-26-17-9-5-4-8-16(17)24-2/h4-5,8-11,14,20H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDQSSZLHHQPFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps:

Formation of the But-2-yn-1-yl Chain: This step involves the coupling of a suitable alkyne precursor with a halogenated intermediate under palladium-catalyzed conditions.

Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with the but-2-yn-1-yl intermediate.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the benzenesulfonamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of 2,5-dimethoxy-N-(4-(2-methoxyphenoxy)but-2-en-1-yl)benzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound largely depends on its interaction with biological targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting enzymes that utilize PABA, this compound can potentially act as an antibacterial agent. Additionally, the methoxy and phenoxy groups may interact with various molecular targets, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

2,5-Dimethoxybenzenesulfonamide: Lacks the but-2-yn-1-yl and phenoxy groups, making it less complex.

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is unique due to the combination of methoxy, phenoxy, and but-2-yn-1-yl groups attached to the benzenesulfonamide core. This unique structure provides distinct chemical properties and potential biological activities that are not observed in simpler analogs.

Biological Activity

2,5-Dimethoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a synthetic compound with notable potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 391.4 g/mol. The compound's structure includes a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor properties.

The following table summarizes the basic chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NO₆S |

| Molecular Weight | 391.4 g/mol |

| CAS Number | 1428350-16-6 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, particularly those involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

In vitro studies have indicated that this compound exhibits significant cytotoxic effects on several cancer cell lines. For example:

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

These results suggest a potential for developing this compound as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Found to be effective at concentrations as low as 50 µg/mL against S. aureus.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally similar to this compound:

-

Case Study on Anticancer Activity :

- Researchers investigated a related sulfonamide derivative and found that it induced apoptosis in breast cancer cells via the mitochondrial pathway.

- This study suggests that similar mechanisms may be applicable to our compound.

-

Case Study on Antimicrobial Efficacy :

- A study involving a closely related compound demonstrated significant antibacterial effects against multi-drug resistant strains.

- This reinforces the hypothesis that modifications in the molecular structure can enhance antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.